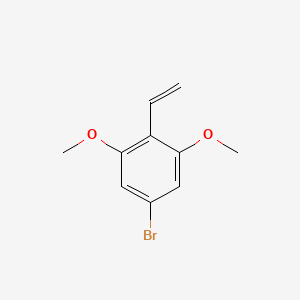

5-Bromo-1,3-dimethoxy-2-vinylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethenyl-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-4-8-9(12-2)5-7(11)6-10(8)13-3/h4-6H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEDKQHROTYYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=C)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of 5 Bromo 1,3 Dimethoxy 2 Vinylbenzene

Reactions at the Vinyl Moiety

The vinyl group is the primary site of reactivity for many addition and polymerization reactions. The electronic nature of the aromatic ring, as influenced by the bromo and dimethoxy substituents, plays a crucial role in the reactivity of this double bond.

Polymerization and Copolymerization Mechanisms

The vinyl group of 5-Bromo-1,3-dimethoxy-2-vinylbenzene can participate in polymerization reactions, forming a long-chain polymer. The specific substituents on the aromatic ring influence the monomer's reactivity and the properties of the resulting polymer.

Free-radical polymerization is a common method for polymerizing vinyl monomers. This process is typically initiated by a radical species, which attacks the double bond of the monomer, leading to the formation of a new radical that can then propagate the polymerization chain.

Illustrative Data Table: Hypothetical Radical Polymerization of Substituted Styrenes

| Monomer | Substituent Effects | Predicted Polymerization Rate (Relative to Styrene) |

| Styrene (B11656) | (Reference) | 1.0 |

| 4-Methoxystyrene | Electron-donating | 1.2 |

| 4-Bromostyrene | Electron-withdrawing | 0.8 |

| This compound | Competing electron-donating and -withdrawing | ~1.1 (Hypothesized) |

This table is illustrative and based on general principles of radical polymerization. Actual experimental data for this compound is not publicly available.

Copolymerization involves the polymerization of two or more different monomers. The resulting polymer's composition and properties depend on the relative reactivity of the monomers, which is quantified by monomer reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (homopolymerization) versus the other monomer (copolymerization).

For the copolymerization of this compound (M1) with a common comonomer such as styrene (M2), the reactivity ratios would be influenced by the electronic and steric effects of the substituents. The electron-rich nature of the vinyl group in this compound, due to the methoxy (B1213986) groups, would likely make it a reactive comonomer.

Illustrative Data Table: Hypothetical Monomer Reactivity Ratios for Copolymerization with Styrene (M2)

| M1 (Substituted Styrene) | r1 (M1 adds M1) | r2 (M2 adds M2) | r1 * r2 | Predicted Copolymer Type |

| This compound | 0.8 (Hypothetical) | 1.2 (Hypothetical) | 0.96 | Random |

| Acrylonitrile | 0.04 | 0.40 | 0.016 | Alternating |

| Vinyl Acetate | 55 | 0.01 | 0.55 | Blocky (Styrene) |

This table is illustrative and intended to demonstrate the concept of monomer reactivity ratios. Specific experimental values for this compound are not available.

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

The vinyl group of this compound can participate in cycloaddition reactions, where it acts as a 2π-electron component. A notable class of such reactions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. chemicalbook.com

The electron-rich nature of the vinyl group in this compound, enhanced by the two methoxy groups, makes it a good candidate for reactions with electron-deficient 1,3-dipoles, such as nitrones or azides. The regioselectivity of the cycloaddition would be governed by both electronic and steric factors.

Electrophilic Additions to the Alkene Bond

The double bond of the vinyl group is susceptible to electrophilic attack. In this reaction, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom with more hydrogen atoms, leading to the more stable carbocation.

For this compound, the addition of an electrophile like HBr would likely proceed with the proton adding to the terminal carbon of the vinyl group, forming a benzylic carbocation. This carbocation would be stabilized by resonance with the aromatic ring and the electron-donating methoxy groups.

Hydrogenation and Reduction Chemistry

The vinyl group of this compound can be reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond.

Given the presence of a bromo substituent, care must be taken to select a catalyst and reaction conditions that are selective for the hydrogenation of the vinyl group without causing hydrogenolysis (cleavage) of the carbon-bromine bond.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring of this compound is the primary site for a variety of synthetic transformations, enabling the introduction of diverse functional groups. Its reactivity is characteristic of an aryl bromide, influenced by the electronic effects of the methoxy and vinyl substituents.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides. However, the viability of this pathway is highly dependent on the electronic nature of the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, which is stabilized by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group. bohrium.com These groups help to delocalize the negative charge of the intermediate Meisenheimer complex.

In the case of this compound, the benzene (B151609) ring is substituted with two electron-donating methoxy groups. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, the classical SNAr pathway is generally not a feasible or efficient method for substituting the bromine atom on this specific substrate under standard conditions.

An alternative, albeit more strenuous, pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. mit.edu This reaction requires extremely strong basic conditions, such as those provided by sodium amide (NaNH₂), to deprotonate a carbon atom ortho to the bromine, leading to the elimination of HBr and the formation of a transient aryne. mit.edu While theoretically possible for this compound, this pathway is less common in modern synthesis due to the harsh conditions and potential for mixture of regioisomeric products.

Metal-halogen exchange represents a more synthetically useful approach for functionalizing this compound. This reaction converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic C-metal bond. liv.ac.uk

Lithiation: Lithium-halogen exchange is a rapid and efficient method for preparing aryllithium reagents from aryl bromides. liv.ac.uk The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), using an organolithium reagent such as n-butyllithium (n-BuLi). The exchange rate generally follows the trend I > Br > Cl. liv.ac.uk The presence of alkoxy groups, such as the methoxy groups in the target molecule, can accelerate the rate of exchange. liv.ac.uk The resulting 2,4-dimethoxy-6-vinylphenyllithium is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new carbon-based functional groups. For instance, the lithiation of the structurally similar 4-bromo-1,3-dimethoxybenzene with n-BuLi, followed by quenching with an electrophile like benzophenone, proceeds in high yield. nih.gov

Grignard Formation: The preparation of a Grignard reagent is another cornerstone of organometallic chemistry. nih.govresearchgate.net This involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as THF. nih.gov The magnesium undergoes oxidative insertion into the carbon-bromine bond to form the corresponding organomagnesium bromide (2,4-dimethoxy-6-vinylphenylmagnesium bromide). The surface of the magnesium metal often requires activation, which can be achieved by adding a small crystal of iodine or using sonication. nih.govresearchgate.netscielo.br Studies on the similar compound 3,5-dimethoxybromobenzene have shown that Grignard reagent formation proceeds efficiently under sonochemical conditions. scielo.br This Grignard reagent serves as a potent carbon nucleophile, valuable for forming new carbon-carbon bonds. researchgate.net

Table 1: Representative Metal-Halogen Exchange Reactions

| Reaction Type | Reagent | Solvent | Typical Conditions | Product |

| Lithiation | n-Butyllithium (n-BuLi) | THF or Diethyl Ether | -78 °C to 0 °C | 2,4-Dimethoxy-6-vinylphenyllithium |

| Grignard Formation | Magnesium (Mg) | THF | Room Temp. to Reflux | 2,4-Dimethoxy-6-vinylphenylmagnesium bromide |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound makes it an excellent substrate for these transformations.

Buchwald-Hartwig Amination: This reaction enables the synthesis of aryl amines from aryl halides. acs.orgnih.gov It involves the palladium-catalyzed coupling of an aryl bromide with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. acs.org The development of sterically hindered and electron-rich phosphine ligands has made this reaction extremely general, tolerating a wide range of functional groups on both the aryl halide and the amine. acs.org this compound can be coupled with various amines (e.g., aniline, morpholine, primary alkylamines) to yield the corresponding N-substituted 2,4-dimethoxy-6-vinylanilines.

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group by reacting an aryl halide with carbon monoxide (CO). nih.govacs.org Depending on the nucleophile present, this can lead to the formation of esters, amides, or carboxylic acids. nih.govresearchgate.netacs.org For example, performing the reaction with a palladium catalyst in the presence of an alcohol (e.g., methanol) yields the corresponding methyl ester (methyl 2,4-dimethoxy-6-vinylbenzoate). nih.gov Similarly, using a primary or secondary amine as the nucleophile results in the formation of an amide. nih.govorganic-chemistry.orgrsc.org Modern protocols often allow these reactions to be performed at atmospheric pressure of CO, avoiding the need for specialized high-pressure equipment. nih.govorganic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Catalyst/Ligand (Example) | Base (Example) | Product Type |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / BINAP | NaOtBu | Aryl Amine |

| Aminocarbonylation | R¹R²NH / CO | Pd(OAc)₂ / Xantphos | Na₂CO₃ | Aryl Amide |

| Alkoxycarbonylation | ROH / CO | Pd(OAc)₂ / Xantphos | Et₃N | Aryl Ester |

Reactivity of the Methoxy Groups

While less reactive than the bromine substituent, the methoxy groups can also participate in chemical transformations, primarily through cleavage of the aryl-oxygen ether bond.

The cleavage of aryl methyl ethers to form the corresponding phenols (hydroxyl derivatives) is a common transformation. acs.org Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is a widely used reagent for the demethylation of aryl methyl ethers. acs.org The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing the phenol (B47542) upon workup.

Applying this to this compound, treatment with BBr₃ could lead to either mono-demethylation to form a bromovinylmethoxyphenol or di-demethylation to yield 4-bromo-6-vinylbenzene-1,3-diol, depending on the stoichiometry of the reagent and the reaction conditions. Research on structurally related brominated aryl methyl ethers has demonstrated the efficacy of BBr₃ in achieving regioselective demethylation. acs.org

Table 3: Representative Demethylation Reaction

| Reagent | Solvent | Typical Conditions | Potential Product(s) |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp. | 4-Bromo-2-hydroxy-6-methoxy-2-vinylbenzene and/or 4-Bromo-6-vinylbenzene-1,3-diol |

Beyond demethylation, other transformations of the methoxy groups on a stable aromatic ring like this are uncommon. The aryl C-O bond is very strong, and under most non-destructive conditions, the reactivity of the bromine and vinyl groups will dominate. Therefore, for this compound, ether cleavage to the corresponding phenol(s) is the principal reaction pathway involving the methoxy substituents.

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

The benzene ring of this compound possesses two available positions for electrophilic substitution: C4 and C6. The regiochemical outcome of such reactions is dictated by the cumulative electronic and steric influences of the four existing substituents: the two strongly activating and ortho, para-directing methoxy groups at C1 and C3, the activating and ortho, para-directing vinyl group at C2, and the deactivating but ortho, para-directing bromine atom at C5.

The methoxy groups exert a powerful activating effect through resonance, significantly increasing the electron density at the ortho and para positions. The vinyl group also contributes to the activation of the ring via resonance, directing incoming electrophiles to its ortho and para positions. quora.com Conversely, the bromine atom deactivates the ring inductively but directs electrophiles to the ortho and para positions through resonance.

Considering the positions on the ring, the C4 position is para to the C1-methoxy group and ortho to the C3-methoxy and C5-bromo groups. The C6 position is ortho to the C1-methoxy and C5-bromo groups. The synergistic activating effect of the two methoxy groups, along with the vinyl group, renders the ring highly susceptible to electrophilic attack. The directing effects of these groups converge to strongly favor substitution at the C4 and C6 positions over other possibilities.

Nitration Reactions

While specific studies on the nitration of this compound are not extensively documented, the outcome can be predicted based on the behavior of analogous compounds. For instance, the nitration of 1,3-dimethoxybenzene (B93181) with nitric acid in acetic acid yields primarily the 4-nitro product, with the position between the two methoxy groups being sterically hindered. chegg.comrsc.org

In the case of this compound, the C4 and C6 positions are activated. However, the C4 position is para to one methoxy group and ortho to the other, making it highly electron-rich. The C6 position is ortho to one methoxy group. The powerful directing effect of the methoxy groups is expected to be the dominant factor. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely lead to the introduction of a nitro group. Given the high activation of the ring, milder conditions may be necessary to prevent over-reaction or oxidative side reactions. The major product is anticipated to be 5-Bromo-1,3-dimethoxy-4-nitro-2-vinylbenzene , with the potential formation of a smaller amount of the C6-nitro isomer.

Table 1: Predicted Products of Nitration of this compound

| Reactant | Reagents | Predicted Major Product | Predicted Minor Product |

| This compound | HNO₃/H₂SO₄ | 5-Bromo-1,3-dimethoxy-4-nitro-2-vinylbenzene | 5-Bromo-1,3-dimethoxy-6-nitro-2-vinylbenzene |

Further Halogenation Reactions

Further halogenation of this compound, for instance, bromination or chlorination, would also proceed via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The high electron density of the aromatic ring suggests that this reaction would proceed readily, likely with a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination or AlCl₃ for chlorination) or even without a catalyst for highly activated systems. wikipedia.orglibretexts.org

The regioselectivity would again be governed by the directing effects of the existing substituents. The C4 and C6 positions are the most probable sites for halogenation. Similar to nitration, the C4 position is strongly activated by two methoxy groups. Therefore, the introduction of a second halogen atom is most likely to occur at the C4 position. It is important to control the reaction conditions to avoid potential electrophilic addition to the vinyl group, although aromatic substitution is generally favored for maintaining the stability of the benzene ring. The use of reagents like N-bromosuccinimide (NBS) can sometimes provide better selectivity for ring halogenation over addition to a double bond. beilstein-journals.org

Table 2: Predicted Products of Further Halogenation of this compound

| Reactant | Reagents | Predicted Major Product |

| This compound | Br₂/FeBr₃ | 4,5-Dibromo-1,3-dimethoxy-2-vinylbenzene |

| This compound | Cl₂/AlCl₃ | 5-Bromo-4-chloro-1,3-dimethoxy-2-vinylbenzene |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions introduce alkyl or acyl groups onto an aromatic ring and are classic examples of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The high reactivity of the this compound ring suggests it would be a suitable substrate for these transformations. beilstein-journals.org

Friedel-Crafts Alkylation: This reaction would involve reacting the substrate with an alkyl halide in the presence of a Lewis acid catalyst. mt.com The electrophile, a carbocation or a related species, would preferentially attack the electron-rich C4 or C6 positions. However, a significant challenge in the Friedel-Crafts alkylation of this specific compound is the presence of the vinyl group. The strongly acidic conditions of the reaction can induce polymerization of the styrene-like moiety. Furthermore, the newly introduced alkyl group is also activating, which can lead to polyalkylation.

Friedel-Crafts Acylation: This reaction, employing an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, is generally preferred over alkylation for activated rings because the resulting acyl group is deactivating, which helps to prevent further substitution. mt.com The acylium ion electrophile would be directed to the C4 and C6 positions. The major product would likely be the C4-acylated derivative due to the stronger combined directing effect of the two methoxy groups to this position. The acylation would be a more controlled reaction, less prone to the side reactions associated with alkylation. Upon successful acylation, the ketone functionality can be subsequently reduced to an alkyl group if desired.

Table 3: Predicted Products of Friedel-Crafts Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product (at C4) | Potential Complications |

| Alkylation | R-X (Alkyl Halide), AlCl₃ | 1-(4-Alkyl-5-bromo-2,6-dimethoxyphenyl)ethene | Polymerization of vinyl group, Polyalkylation |

| Acylation | RCOCl (Acyl Halide), AlCl₃ | 1-(5-Bromo-2,6-dimethoxy-4-vinylphenyl)ethan-1-one (for R=CH₃) | Potential for reaction at the vinyl group (less likely) |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1,3 Dimethoxy 2 Vinylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-Bromo-1,3-dimethoxy-2-vinylbenzene is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl group protons, and the methoxy (B1213986) group protons.

The two methoxy groups, being chemically equivalent due to their symmetrical placement on the benzene (B151609) ring, would produce a single, sharp singlet, integrating to six protons. This signal is anticipated in the upfield region of the aromatic spectrum, typically around 3.8-4.0 ppm.

The vinyl group will give rise to a complex multiplet system due to the geminal, cis, and trans couplings between the three protons. This system, often referred to as an AMX or ABX system, would consist of three distinct signals. The proton on the carbon attached to the aromatic ring (the α-proton) would appear as a doublet of doublets. The two terminal vinyl protons (the β-protons) would also appear as doublets of doublets.

The two aromatic protons are in different chemical environments and are expected to appear as two distinct doublets, with a small meta-coupling constant (J) typically in the range of 2-3 Hz.

| Predicted ¹H NMR Data | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | | Aromatic H | ~7.0-7.2 | Doublet | | Aromatic H | ~6.8-7.0 | Doublet | | Vinyl H (α) | ~6.5-6.8 | Doublet of Doublets | | Vinyl H (β, trans) | ~5.6-5.8 | Doublet of Doublets | | Vinyl H (β, cis) | ~5.2-5.4 | Doublet of Doublets | | Methoxy H | ~3.8-4.0 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The two carbons of the methoxy groups are equivalent and will produce a single signal in the upfield region, typically around 55-60 ppm. The vinyl group carbons will appear in the region of 110-140 ppm. The six aromatic carbons will also have distinct signals, with their chemical shifts influenced by the attached substituents (bromo, methoxy, and vinyl groups). The carbon atom bearing the bromine atom is expected to be shifted to a lower field compared to the other aromatic carbons.

| Predicted ¹³C NMR Data | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | Aromatic C-Br | ~115-120 | | Aromatic C-H | ~110-130 | | Aromatic C-OCH₃ | ~155-160 | | Aromatic C-Vinyl | ~135-140 | | Vinyl C (α) | ~130-135 | | Vinyl C (β) | ~110-115 | | Methoxy C | ~55-60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, the aromatic protons would show a cross-peak, and the vinyl protons would exhibit a network of cross-peaks, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between carbon and proton atoms. It is crucial for establishing the connectivity between the vinyl group and the aromatic ring, and the methoxy groups to their respective aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The C-H stretching vibrations of the aromatic and vinyl groups would appear above 3000 cm⁻¹. The C-H stretching of the methoxy groups would be observed just below 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would be found in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy groups would produce strong bands in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹.

| Predicted IR Absorption Data | | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | Aromatic/Vinyl C-H Stretch | 3100-3000 | | Aliphatic C-H Stretch (Methoxy) | 3000-2850 | | C=C Stretch (Aromatic/Vinyl) | 1650-1450 | | C-O Stretch (Methoxy) | 1250-1000 | | C-Br Stretch | 600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₁BrO₂), the molecular ion peak (M⁺) would be observed at two m/z values corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which are present in an almost 1:1 ratio. youtube.com Therefore, two peaks of nearly equal intensity would be expected at m/z 242 and 244. youtube.com

The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) to give a fragment at m/z 227/229, followed by the loss of a carbonyl group (-CO) to yield a fragment at m/z 199/201. The loss of the entire vinyl group (-CH=CH₂) or the bromine atom would also be expected fragmentation pathways.

| Predicted Mass Spectrometry Data | | :--- | :--- | :--- | | m/z | Relative Intensity | Possible Fragment | | 242/244 | High | [M]⁺ | | 227/229 | Moderate | [M-CH₃]⁺ | | 199/201 | Moderate | [M-CH₃-CO]⁺ | | 164 | Moderate | [M-Br]⁺ | | 77 | High | [C₆H₅]⁺ |

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy (focused on fundamental electronic transitions)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the conjugated system formed by the vinyl group and the benzene ring. The presence of the methoxy groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted styrene (B11656). uwosh.edu The main absorption bands are predicted to be in the 250-300 nm range. uwosh.edu

Advanced X-ray Crystallography

As of the latest available research, the single-crystal X-ray crystallographic data for this compound has not been reported in peer-reviewed literature. The successful application of X-ray crystallography is contingent upon the ability to cultivate a single crystal of sufficient quality and size, a process that can be challenging for many organic compounds.

While crystallographic data for structurally related analogs exist, providing insights into the potential solid-state conformations of similar brominated and methoxy-substituted benzene rings, no specific experimental data for this compound is currently available. Such an analysis would be invaluable for definitively determining its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular packing interactions in the solid state.

Future research successfully obtaining suitable crystalline forms of this compound would be anticipated to provide a detailed crystallographic report, which would likely include the data points outlined in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound

This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₁₁BrO₂ |

| Formula Weight | 243.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Reflections Collected | Value not available |

| Unique Reflections | Value not available |

| Final R indices [I > 2σ(I)] | Value not available |

| R indices (all data) | Value not available |

Computational and Theoretical Investigations of 5 Bromo 1,3 Dimethoxy 2 Vinylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the computational study of molecules, providing a basis for understanding their structure, stability, and properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the complex many-electron wavefunction with the simpler electron density, DFT offers a balance of accuracy and computational efficiency. For 5-Bromo-1,3-dimethoxy-2-vinylbenzene, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

This optimization yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. Functionals such as B3LYP, combined with a suitable basis set like 6-311g(d,p), have proven effective for optimizing the geometry of similar brominated aromatic compounds. researchgate.net The results of such an analysis provide a foundational understanding of the molecule's steric and electronic profile. Furthermore, DFT calculations reveal the distribution of electron density, highlighting regions that are electron-rich or electron-poor and predicting properties like the molecular dipole moment. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C-Br | Carbon-Bromine bond length | ~1.90 Å |

| C=C (vinyl) | Vinyl group double bond length | ~1.34 Å |

| C-O (methoxy) | Carbon-Oxygen bond length | ~1.36 Å |

| Bond Angles | ||

| C-C-Br | Angle within the benzene (B151609) ring | ~120° |

| C-C-C (vinyl) | Angle connecting vinyl to the ring | ~122° |

| Dihedral Angles | ||

| C-C-C=C | Torsion angle of the vinyl group | ~30-45° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals. nih.govnih.gov For this compound, the electron-donating methoxy (B1213986) groups and the π-system of the vinyl group are expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom can influence both frontier orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 4.65 | Indicator of chemical reactivity and kinetic stability. |

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

Vibrational Frequencies: DFT calculations can compute the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the computed frequencies, specific peaks can be assigned to the stretching, bending, and wagging motions of functional groups, such as the C=C stretch of the vinyl group, the C-O stretches of the methoxy groups, and the C-Br stretch. researchgate.net These theoretical spectra serve as a powerful complement to experimental FTIR analysis. researchgate.net

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of DFT. researchgate.net The calculations determine the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which can be converted into chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). nih.gov This is particularly useful for complex molecules where spectral overlap can make experimental assignment difficult. For this compound, theoretical calculations can help assign the signals for each distinct carbon and proton, accounting for the electronic effects of the bromo, methoxy, and vinyl substituents. magritek.com

Table 3: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for Key Functional Groups

| Property | Functional Group | Predicted Value |

| ¹³C NMR Shift | C-Br | ~115-120 ppm |

| C-OCH₃ | ~155-160 ppm | |

| -OCH₃ | ~55-60 ppm | |

| Vinyl C=C H₂ | ~110-115 ppm | |

| IR Frequency | C=C Stretch (vinyl) | ~1620-1640 cm⁻¹ |

| C-H Stretch (aromatic) | ~3050-3100 cm⁻¹ | |

| C-O Stretch (methoxy) | ~1200-1250 cm⁻¹ |

Reaction Mechanism Studies

Beyond static properties, computational chemistry provides dynamic insights into how chemical reactions occur, mapping out the energetic landscape that connects reactants to products.

Theoretical calculations are instrumental in elucidating complex reaction mechanisms. patonlab.com By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the barrier to reaction. researchgate.net

For this compound, a reaction such as the electrophilic addition of HBr across the vinyl group could be studied. Computational models would search for the transition state structures for both possible addition pathways (Markovnikov and anti-Markovnikov). The calculated activation energy (the energy difference between the reactant and the transition state) for each pathway reveals which mechanism is kinetically favored. researchgate.net This analysis can distinguish between concerted and stepwise mechanisms and identify any reactive intermediates, such as carbocations.

Many reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational chemistry is a powerful tool for predicting the selectivity of such reactions. nih.govrsc.org

Regioselectivity: This is determined by the relative activation energies of the transition states leading to different regioisomeric products. In the case of this compound, an electrophilic aromatic substitution reaction would present several possible sites for attack. DFT calculations can model the transition state for substitution at each available position on the aromatic ring. The calculated energy barriers would predict the most likely product, taking into account the combined directing effects of the bromo, dimethoxy, and vinyl substituents.

Stereoselectivity: For reactions that create new chiral centers, computational modeling can predict which stereoisomer will be favored. By calculating the energies of the diastereomeric transition states, the model can determine the energetic preference for forming one stereoisomer over another, thus predicting the stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its flexibility and how it interacts with its environment.

Intermolecular interactions could be explored by simulating this compound in various solvents or in the presence of other molecules, such as biological macromolecules. These simulations would reveal how the bromine atom, the methoxy groups, and the vinyl group participate in interactions like hydrogen bonding, halogen bonding, and van der Waals forces.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Description | Predicted Stable Conformation (degrees) | Energy Barrier (kcal/mol) |

| C1-C2-C(vinyl)-C(vinyl) | Rotation of the vinyl group | 0, 180 | 2.5 |

| C2-C1-O-C(methyl) | Rotation of the C1-methoxy group | 0, 180 | 1.8 |

| C2-C3-O-C(methyl) | Rotation of the C3-methoxy group | 0, 180 | 1.8 |

Note: The data in this table is illustrative and not derived from actual experimental or computational studies on this compound.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the biological activity or chemical reactivity of a compound based on its molecular structure. The development of such models for this compound would first involve the calculation of various molecular descriptors.

These descriptors can be categorized into several types:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular surface area, volume, and shape indices.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential.

Once a set of descriptors is calculated for a series of related compounds (including this compound), a statistical method such as multiple linear regression or machine learning algorithms would be used to build a model that correlates these descriptors with a specific activity or reactivity measurement. Such a model could then be used to predict the properties of new, untested compounds.

For this compound, a QSAR model might predict its potential as a precursor in organic synthesis, while a QSRR model could predict its reactivity in specific chemical reactions.

Table 2: Hypothetical Molecular Descriptors for QSAR/QSRR of this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 243.10 g/mol |

| Topological | Wiener Index | 458 |

| Geometrical | Molecular Surface Area | 280.5 Ų |

| Quantum Chemical | Dipole Moment | 2.1 D |

| Quantum Chemical | HOMO Energy | -8.5 eV |

| Quantum Chemical | LUMO Energy | -1.2 eV |

Note: The values in this table are hypothetical and intended for illustrative purposes only.

Derivatives, Analogues, and Complex Structural Architectures Incorporating 5 Bromo 1,3 Dimethoxy 2 Vinylbenzene Moieties

Synthesis and Characterization of Substituted Vinylbenzene Derivatives

The reactivity of the vinyl group and the bromine atom allows for the synthesis of a variety of substituted vinylbenzene derivatives. The vinyl group can undergo addition reactions, while the bromine atom is amenable to various cross-coupling reactions. For instance, the bromine atom can be replaced with other functional groups through reactions like the Suzuki, Stille, or Heck coupling, leading to the formation of biaryl compounds or more complex substituted benzenes.

The characterization of these newly synthesized derivatives would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to determine the connectivity of atoms and the success of the substitution reactions. Mass spectrometry would be used to confirm the molecular weight of the products, and infrared (IR) spectroscopy would help to identify the functional groups present in the molecule.

| Reaction Type | Reactant | Product Class | Key Characterization Techniques |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Heck Coupling | Alkene | Substituted stilbene | ¹H NMR, ¹³C NMR, IR Spectroscopy |

| Stille Coupling | Organostannane | Substituted benzene (B151609) | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Addition to vinyl | Halogen | Dihaloethylbenzene derivative | ¹H NMR, ¹³C NMR |

Design and Synthesis of Conjugated Oligomers and Polymers

The presence of both a vinyl group and a bromine atom makes 5-Bromo-1,3-dimethoxy-2-vinylbenzene an ideal monomer for the synthesis of conjugated oligomers and polymers. beilstein-journals.org These materials are of significant interest due to their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

One of the primary methods for synthesizing such polymers is through transition metal-catalyzed cross-coupling reactions. beilstein-journals.org For example, a Yamamoto coupling, which involves the nickel-catalyzed homocoupling of aryl halides, could be employed to create a polymer chain by linking the monomer units through the bromine position. Alternatively, a Heck coupling reaction between the vinyl group of one monomer and the bromine atom of another could lead to the formation of a poly(phenylene vinylene) (PPV) type polymer. The methoxy (B1213986) groups on the benzene ring serve to increase the solubility of the resulting polymer, which is often a challenge in the processing of conjugated polymers.

| Polymerization Method | Reactive Groups Involved | Resulting Polymer Type | Potential Properties |

| Yamamoto Coupling | Bromo group | Poly(phenylene) | Conjugated, potentially luminescent |

| Heck Coupling | Bromo group and Vinyl group | Poly(phenylene vinylene) | Conjugated, electroluminescent |

| Suzuki Polymerization | Diboronic ester derivative | Poly(phenylene) | Controlled molecular weight, good solubility |

Incorporation into Polymeric Materials and Copolymers

Beyond forming the main chain of a polymer, the this compound moiety can be incorporated into other polymeric materials to impart specific properties. For instance, it can be used as a comonomer in polymerization reactions with other vinyl monomers, such as styrene (B11656) or acrylates, to create copolymers with tailored refractive indices, thermal stabilities, or flame-retardant properties due to the presence of bromine. stmarys-ca.edu

The vinyl group allows for its participation in common polymerization techniques like free radical polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods offer good control over the polymer's molecular weight and architecture. The resulting copolymers would possess the properties of the main polymer backbone, modified by the presence of the pendant dimethoxy-bromophenyl groups.

Construction of Heterocyclic Systems with Embedded Moieties

The vinyl group of this compound is a key functional handle for the construction of various heterocyclic systems. Through cycloaddition reactions, such as the Diels-Alder reaction, the vinyl group can react with a suitable diene to form a six-membered ring, leading to the synthesis of complex polycyclic structures.

Another approach involves the intramolecular cyclization of derivatives of this compound. For example, if the bromine atom is first converted to an azide (B81097) group, a subsequent intramolecular [3+2] cycloaddition with the vinyl group could yield a fused heterocyclic system. Furthermore, the vinyl group can be a precursor for the formation of epoxides, which can then be opened by nucleophiles to generate a variety of heterocyclic compounds. These heterocyclic systems are of interest in medicinal chemistry and materials science. beilstein-journals.org

Assembly into Star-Shaped Molecules and Dendrimeric Structures

The bromo-functionalized nature of this compound makes it a suitable building block for the periphery of star-shaped molecules and dendrimers. A multifunctional core molecule with reactive sites can be coupled with this compound through cross-coupling reactions like the Suzuki or Sonogashira reaction (after conversion of the bromo group to an alkyne). This would result in a star-shaped molecule where the arms are terminated by the dimethoxy-vinylbenzene moiety.

For the construction of dendrimers, a divergent or convergent synthesis approach can be envisioned. In a divergent approach, a core molecule could be functionalized with multiple copies of this compound. The vinyl groups could then be further elaborated to create the next generation of the dendrimer. The presence of the bromine atom offers a site for further functionalization, allowing for the creation of multifunctional dendrimers with tailored properties for applications in drug delivery, catalysis, or as light-harvesting systems.

Applications of 5 Bromo 1,3 Dimethoxy 2 Vinylbenzene in Advanced Materials Science

Utilization in Organic Electronics and Optoelectronics

The electronic properties of 5-Bromo-1,3-dimethoxy-2-vinylbenzene, characterized by the electron-rich dimethoxybenzene core, make it a candidate for incorporation into materials for organic electronic and optoelectronic devices. The vinyl group allows for its integration into polymeric structures, while the bromine atom offers a site for further chemical modification through cross-coupling reactions, enabling the synthesis of more complex conjugated systems.

While direct studies on homopolymers of this compound in organic solar cells (OSCs) are not extensively documented, its structural motifs are relevant to the design of donor materials. In OSCs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of these devices is highly dependent on the energy levels (HOMO and LUMO) of these materials.

The dimethoxybenzene core of this compound is electron-donating, a desirable characteristic for the donor component in an OSC. Polymers incorporating similar electron-rich aromatic units can exhibit suitable HOMO energy levels for efficient hole transport. The vinyl group provides a straightforward route to polymerization, allowing for the creation of high-molecular-weight materials that are essential for good film formation and device performance.

Furthermore, the bromine atom can be utilized in post-polymerization modification or in the synthesis of more elaborate monomers. For instance, it can be replaced by various electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the resulting polymer, thereby optimizing the performance of the solar cell. Research on related bromo-substituted aromatic compounds has shown that such modifications can significantly impact the frontier molecular orbital energies and, consequently, the open-circuit voltage (Voc) and power conversion efficiency (PCE) of OSCs.

A study on the copolymerization of related halogen and methoxy (B1213986) ring-substituted propenoates with vinyl benzene (B151609) demonstrates the feasibility of incorporating such functional units into polymers. nih.govresearchgate.net This suggests that polymers derived from this compound could be synthesized and their properties tailored for OSC applications.

The application of this compound in organic light-emitting diodes (OLEDs) is an area of potential, though specific research is limited. The design of materials for OLEDs often focuses on achieving high photoluminescence quantum yields, good charge carrier mobility, and thermal stability. beilstein-journals.org

The core structure of this compound, with its electron-rich aromatic ring, can serve as a foundation for creating emissive materials. The methoxy groups can enhance the electron-donating character, which can influence the emission color and efficiency. The vinyl group allows for the incorporation of this chromophore into a polymer backbone, which can lead to materials with good film-forming properties and high morphological stability, crucial for the longevity of OLED devices.

The bromine atom provides a reactive handle for synthesizing more complex structures. For example, it could be used in coupling reactions to attach other chromophores or charge-transporting moieties, leading to the development of multifunctional materials for OLEDs. This could involve creating copolymers or dendrimers with tailored properties for use as emissive layers, host materials, or charge-transporting layers. osti.gov While direct data is not available, the principles of molecular design for OLEDs suggest that derivatives of this compound could be engineered to exhibit desirable electroluminescent properties. ifmo.ru

Functionality in Polymer Science and Engineering

The vinyl group of this compound makes it a valuable monomer for the synthesis of specialty polymers and copolymers. The presence of the bromo and dimethoxy substituents on the benzene ring imparts specific functionalities to the resulting polymers.

This compound can undergo polymerization through its vinyl group, typically via free radical or controlled radical polymerization techniques. This allows for its incorporation as a monomeric unit into a variety of polymer chains.

A study by G. G. Gverdtsiteli and colleagues details the copolymerization of various ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates with vinyl benzene. nih.govresearchgate.net Among the monomers studied was a compound with a 5-bromo-2,3-dimethoxyphenyl group, which is structurally related to the subject of this article. The research demonstrated that such substituted monomers can be successfully copolymerized with common monomers like vinyl benzene to create copolymers with tailored compositions and properties. nih.govresearchgate.net The reactivity of the substituted vinyl monomer in the copolymerization process is influenced by the nature of the substituents on the aromatic ring.

The following table summarizes the synthesis of a related bromo-dimethoxy substituted propenoate which was subsequently copolymerized. nih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

| Isopropyl 2-cyano-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoate | 92 | 94.5 |

This data indicates the successful synthesis of a monomer bearing the bromo-dimethoxy-phenyl moiety, which was then used to create copolymers. nih.gov

The incorporation of this compound into a polymer chain can significantly influence the resulting polymer's architecture and function. The bulky and polar bromo and dimethoxy substituents can affect the polymer's solubility, thermal properties, and morphology.

The bromine atom, in particular, offers a versatile site for post-polymerization modification. This allows for the introduction of various functional groups, which can alter the polymer's properties in a controlled manner. For example, the bromine can be replaced with other groups through nucleophilic substitution or cross-coupling reactions, leading to polymers with different optical, electronic, or self-assembly characteristics. This approach is valuable for creating materials for specific applications, such as sensors, membranes, or advanced coatings. academie-sciences.fr

The ability to control the composition of copolymers containing this compound allows for the fine-tuning of the final material's properties. For instance, by varying the ratio of this functional monomer to a more common monomer like styrene (B11656), one can control the density of functional groups along the polymer backbone, thereby influencing properties such as the refractive index, dielectric constant, and reactivity.

As a Versatile Building Block for Complex Synthetic Targets (e.g., Precursors to Natural Products or Pharmaceuticals)

Beyond polymer science, this compound serves as a valuable building block in organic synthesis for the construction of more complex molecules, including precursors to natural products and pharmaceuticals. The strategic placement of the bromo, dimethoxy, and vinyl groups provides multiple reaction sites for synthetic transformations.

The vinyl group can participate in a variety of reactions, such as Diels-Alder cycloadditions, hydroboration-oxidation to form an ethyl alcohol group, or ozonolysis to yield an aldehyde. The bromine atom is a key functional group for carbon-carbon bond formation through reactions like Suzuki, Stille, or Heck coupling. The dimethoxybenzene ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

While specific total syntheses starting directly from this compound are not widely reported, the utility of similarly substituted aromatic compounds is well-established in the synthesis of natural products. nih.gov For example, brominated and methoxylated phenyl derivatives are common intermediates in the synthesis of various alkaloids, flavonoids, and other biologically active compounds. The combination of functionalities in this compound makes it a promising starting material for the efficient construction of complex molecular architectures.

Potential in Supramolecular Chemistry and Self-Assembly

The unique molecular architecture of this compound, featuring a vinyl group, a bromine atom, and two methoxy groups on a benzene ring, positions it as a compelling candidate for the design and synthesis of novel supramolecular structures and self-assembling materials. The interplay of various non-covalent interactions, dictated by these functional groups, can drive the spontaneous organization of molecules into well-defined, higher-order architectures.

The vinyl group (–CH=CH₂) serves as a crucial reactive site for polymerization, enabling the formation of long-chain vinyl polymers. wikipedia.org This process is fundamental to creating macromolecular systems where other non-covalent interactions can then direct self-assembly. Furthermore, the vinyl group itself can participate in non-covalent interactions, albeit weaker ones, which can influence the packing and conformation of the resulting polymers.

The two methoxy groups (–OCH₃) on the benzene ring significantly influence the molecule's electronic and steric properties, thereby playing a critical role in directing self-assembly. As electron-donating groups, they increase the electron density of the aromatic ring, which can enhance π-π stacking interactions. rsc.org These interactions, where aromatic rings stack on top of each other, are a major driving force in the self-assembly of many organic molecules. The methoxy groups can also participate in hydrogen bonding, acting as hydrogen bond acceptors. youtube.com Moreover, the steric bulk of the methoxy groups can guide the orientation of molecules during self-assembly, leading to specific packing arrangements. The interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atom can create a unique distribution of electron density across the aromatic ring, further tuning its non-covalent interaction profile.

The combination of these functional groups in a single molecule offers a multifunctional platform for designing complex self-assembling systems. For instance, polymerization of the vinyl group could lead to a polymer backbone, from which the bromo- and dimethoxy-substituted phenyl rings project. These side chains can then engage in a variety of non-covalent interactions—halogen bonding, π-π stacking, and hydrogen bonding—to guide the folding and assembly of the polymer chains into specific nanostructures. The precise balance of these interactions can be tuned by the molecular design and the surrounding environment, offering a pathway to materials with tailored properties.

Future Research Directions and Emerging Trends for 5 Bromo 1,3 Dimethoxy 2 Vinylbenzene

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. Future research on 5-Bromo-1,3-dimethoxy-2-vinylbenzene will likely prioritize the development of more sustainable synthetic routes.

Current synthetic approaches to similar brominated aromatic compounds often rely on traditional bromination methods that can be harsh and generate significant waste. wku.edu A key research direction will be the application of greener brominating agents and catalytic systems. For instance, methods utilizing molecular oxygen (O₂) as a terminal oxidant in the presence of a catalyst could be explored. Another avenue involves the use of N-bromosuccinimide (NBS) under radical-initiated conditions, which can offer improved selectivity.

The introduction of the vinyl group is another critical step. While traditional methods might involve multi-step sequences, future research could focus on more direct and atom-economical approaches. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura couplings, are powerful tools for forming carbon-carbon bonds. beilstein-journals.org The development of highly efficient and recyclable catalyst systems for these reactions will be a significant area of investigation.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Atom Economy | Direct C-H vinylation of a brominated precursor. | Reduces the number of synthetic steps and byproducts. |

| Use of Catalysis | Development of recyclable and highly active palladium or other metal catalysts for cross-coupling. | Lowers catalyst loading and simplifies purification. |

| Safer Solvents and Auxiliaries | Exploration of reactions in greener solvents like water, ethanol, or ionic liquids. | Reduces reliance on volatile and hazardous organic solvents. |

| Design for Energy Efficiency | Microwave-assisted or flow chemistry-based synthesis. | Reduces reaction times and energy consumption. |

Exploration of Novel Reactivity Pathways for Diversification

The unique arrangement of functional groups in this compound provides a rich platform for exploring novel reactivity and creating diverse molecular scaffolds. The bromine atom is a prime site for cross-coupling reactions, enabling the introduction of a wide range of substituents. researchgate.netuzh.ch

Future research will likely focus on expanding the scope of known coupling reactions and discovering new transformations. For example, palladium-catalyzed reactions could be used to introduce aryl, alkyl, or other functional groups at the 5-position. researchgate.net The vinyl group is also highly reactive and can participate in various transformations, including polymerization, cycloadditions, and hydrofunctionalization reactions. acs.orgacs.org The interplay between the bromo and vinyl groups could also lead to interesting intramolecular reactions, providing access to complex polycyclic systems.

| Reaction Type | Functional Group | Potential Products | Significance |

| Suzuki-Miyaura Coupling | Bromo | Aryl or heteroaryl substituted derivatives | Access to complex aromatic systems for materials science. |

| Heck Coupling | Bromo / Vinyl | Further vinylated or arylated products | Elaboration of the molecular framework. |

| Buchwald-Hartwig Amination | Bromo | Amino-substituted derivatives | Synthesis of potential pharmaceutical intermediates. |

| Diels-Alder Reaction | Vinyl | Polycyclic adducts | Construction of complex three-dimensional structures. |

| Epoxidation | Vinyl | Epoxide derivatives | Key intermediates for further functionalization. nih.gov |

| Polymerization | Vinyl | Functionalized polystyrene-type polymers | Development of novel materials with tailored properties. researchgate.net |

Integration of Advanced Machine Learning and AI in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. eurekalert.orgresearchgate.net For this compound, these computational tools can be applied in several key areas.

Furthermore, AI can be instrumental in catalyst design. rsc.orgjoaiar.orgdigitellinc.com By analyzing the relationships between catalyst structure and performance, machine learning models can predict optimal catalysts for the various transformations of this compound, such as its cross-coupling or polymerization reactions. rsc.orgjoaiar.org This can significantly reduce the time and resources required for experimental catalyst screening. AI can also be used to optimize reaction conditions, leading to higher yields and purities. rsc.org

Investigation into Bio-Inspired and Biomedical Applications

Styrene-based polymers and their derivatives have found numerous applications in the biomedical field. researchgate.netscispace.com The functional handles on this compound make it an attractive monomer for the synthesis of specialty polymers with potential biomedical applications.

Future research could explore the polymerization of this compound to create novel materials. The presence of the bromo and methoxy (B1213986) groups could impart unique properties to the resulting polymer, such as altered hydrophobicity, refractive index, or thermal stability. researchgate.net The bromine atom could also serve as a post-polymerization modification site, allowing for the attachment of bioactive molecules, such as drugs or targeting ligands.

The core structure of this compound could also serve as a scaffold for the synthesis of small molecules with potential biological activity. The dimethoxy-substituted benzene (B151609) ring is a common motif in many natural products and pharmaceuticals. Through diversification of the bromo and vinyl groups, libraries of new compounds could be generated and screened for various biological activities. For instance, substituted styrenes can be precursors to sulfur-containing amino acids and peptide derivatives. nih.gov

Scalable Production and Industrialization Considerations

For any promising chemical compound, the ability to produce it on a large scale is crucial for its practical application. Future research must address the scalable and economically viable production of this compound. This involves moving from laboratory-scale batch processes to more efficient and continuous manufacturing methods. amarequip.com

Process intensification (PI) is a key strategy in this regard, aiming to develop smaller, safer, and more energy-efficient chemical processes. numberanalytics.comnumberanalytics.comaiche.orggspchem.com For the synthesis of this compound, PI could involve the use of microreactors or flow chemistry. numberanalytics.com These technologies offer enhanced heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially for highly exothermic or hazardous reactions. gspchem.com

Q & A

Basic: What are the optimized synthetic protocols for preparing 5-Bromo-1,3-dimethoxy-2-vinylbenzene, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves hydrogenation of a precursor vinyl compound. For example, hydrogenation of 5-bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene in heptane with 5% polyvinyl chloride (PVC) as a catalyst under atmospheric pressure for 20 hours achieves reduction of the vinyl group . Key variables affecting yield include catalyst loading, solvent choice (polar vs. nonpolar), and reaction time. Post-synthesis, solvent removal under reduced pressure is critical for isolation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can identify methoxy (-OCH) protons (δ ~3.8–4.0 ppm) and vinyl protons (δ ~5.0–6.5 ppm). Bromine’s inductive effect deshields adjacent aromatic protons .

- X-ray Crystallography : Structural analogs (e.g., 2-bromo-5-iodo-1,3-dimethylbenzene) demonstrate precise bond length and angle measurements for bromine- and methoxy-substituted aromatic rings, aiding in confirming regiochemistry .

Advanced: How does the electronic environment of the bromine substituent in this compound affect its reactivity in cross-coupling reactions compared to other bromoaromatics?

Methodological Answer:

The electron-donating methoxy groups meta to bromine create a less electrophilic aromatic ring, slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). This contrasts with electron-deficient bromoaromatics (e.g., 5-bromo-1,2,3-trimethoxybenzene), where methoxy groups enhance reactivity at specific positions . Computational studies (DFT) are recommended to map charge distribution and predict coupling sites.

Advanced: What mechanistic insights explain the regioselectivity observed in photochemical reactions involving this compound derivatives?

Methodological Answer:

Photochemical reactions with bromo-substituted aromatics (e.g., 5-bromo-1,3-dimethyluracil) show regioselectivity driven by radical stabilization. The vinyl group in this compound may act as a radical acceptor, forming photoadducts at the para position to bromine due to resonance stabilization of intermediates . Time-resolved spectroscopy and EPR can validate radical pathways.

Advanced: What strategies are recommended for resolving discrepancies in reported catalytic efficiencies for hydrogenation reactions of vinyl-substituted bromoaromatics?

Methodological Answer:

Contradictions in catalytic efficiency (e.g., PVC vs. Pd/C catalysts) arise from solvent polarity and substrate steric effects. Systematic screening of catalysts (e.g., transition metals, ligand systems) and reaction parameters (temperature, pressure) is advised. For example, PVC’s heterogeneous nature in heptane may limit accessibility compared to homogeneous catalysts . Kinetic studies (e.g., rate vs. catalyst loading) can isolate rate-determining steps.

Advanced: What are the critical considerations in designing experiments to explore the biological activity of this compound, based on structural analogs?

Methodological Answer:

Structural analogs (e.g., bromo-diazinan-ylidenes) suggest testing for kinase inhibition or antimicrobial activity . Key steps include:

- In vitro assays : Dose-response curves against target enzymes (e.g., COX-2) with IC determination.

- Metabolic stability : Microsomal incubation to assess cytochrome P450 interactions.

- SAR studies : Modifying methoxy or vinyl groups to optimize bioavailability and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.